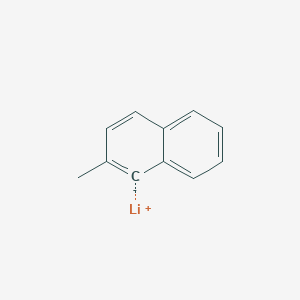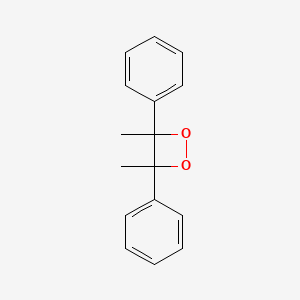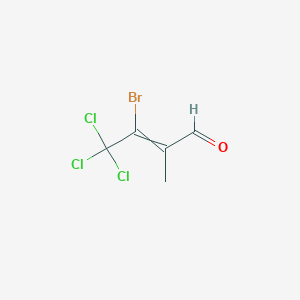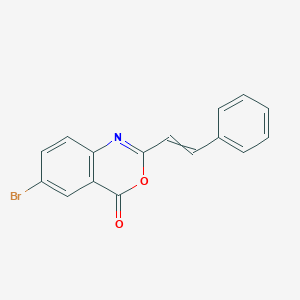
4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)-: is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a benzoxazinone core structure, which is a fused ring system containing both benzene and oxazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with potassium phthalimide, followed by further functionalization to introduce the bromine and phenylethenyl groups . Another approach involves the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazinone derivatives.
Scientific Research Applications
Chemistry: 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the construction of pyrimidinyl substituted benzoxazinones, which are small molecule renin inhibitors .
Biology and Medicine: This compound and its derivatives have shown potential as enzyme inhibitors, particularly as elastase inhibitors and protease inhibitors . These properties make them valuable in the development of therapeutic agents for various diseases.
Industry: In the industrial sector, derivatives of 4H-3,1-Benzoxazin-4-one are used as fungicidal agents and in the preparation of other anthranilic diamide analogues containing 1,2,4-oxadiazole rings, which exhibit insecticidal and larvicidal properties .
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- involves its interaction with specific molecular targets. As an enzyme inhibitor, it binds to the active site of enzymes such as elastase and protease, thereby preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
6-Bromo-2H-1,4-benzoxazin-3(4H)-one: This compound shares the benzoxazinone core structure but lacks the phenylethenyl group, which may affect its chemical properties and applications.
2-Substituted 4H-3,1-benzoxazin-4-one derivatives:
Uniqueness: The presence of both the bromine atom and the phenylethenyl group in 4H-3,1-Benzoxazin-4-one, 6-bromo-2-(2-phenylethenyl)- makes it unique compared to other benzoxazinone derivatives. These functional groups can enhance its reactivity and expand its range of applications in scientific research and industry.
Properties
CAS No. |
71822-63-4 |
|---|---|
Molecular Formula |
C16H10BrNO2 |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
6-bromo-2-(2-phenylethenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H10BrNO2/c17-12-7-8-14-13(10-12)16(19)20-15(18-14)9-6-11-4-2-1-3-5-11/h1-10H |
InChI Key |
FSHOMKHJBFDOMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


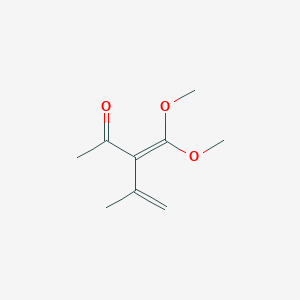
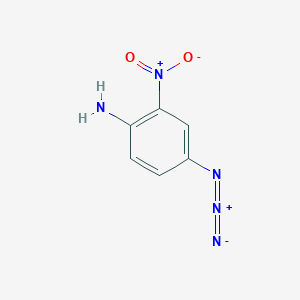
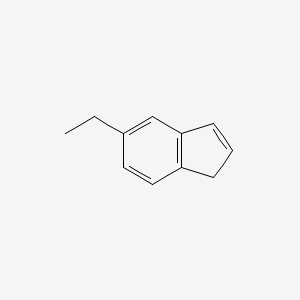
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
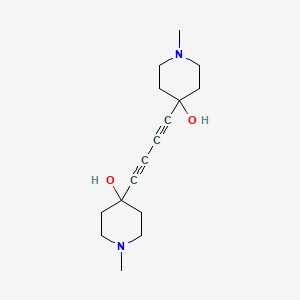
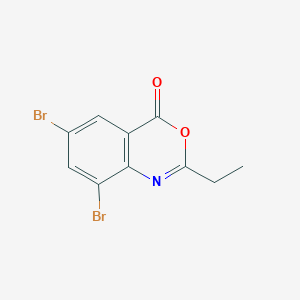
![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
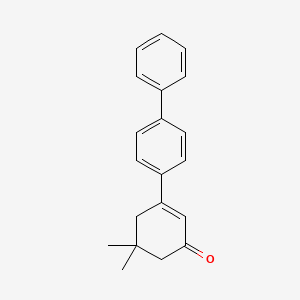
methanone](/img/structure/B14478221.png)


